N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide
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Overview
Description
N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide is a compound that features a trifluoromethoxy group, which is known for its significant impact on the pharmacological properties of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide typically involves the reaction of 2-(trifluoromethoxy)phenylacetic acid with epichlorohydrin in the presence of a base to form the oxirane ring. This intermediate is then reacted with an amine to form the final carboxamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can lead to the formation of diols, while reduction of the carboxamide group can yield primary amines .
Scientific Research Applications
N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological effects.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide: shares similarities with other trifluoromethoxy-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxirane ring and the trifluoromethoxy group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-[2-(trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)19-9-4-2-1-3-8(9)5-6-16-11(17)10-7-18-10/h1-4,10H,5-7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIIZAUVGQILDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCCC2=CC=CC=C2OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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